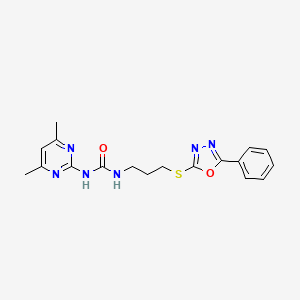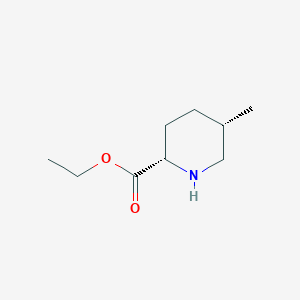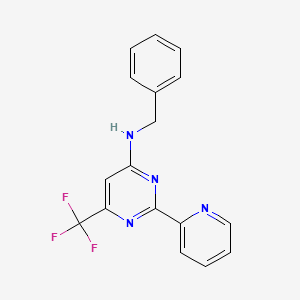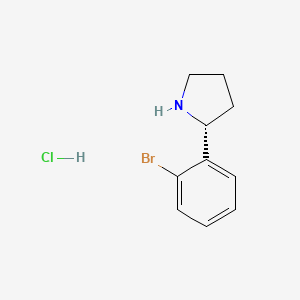![molecular formula C22H22ClN5O2 B2757299 (3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 2034297-88-4](/img/structure/B2757299.png)
(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule with several functional groups, including an isoxazole ring, a piperazine ring, and a cyclopentapyridazine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without more specific information or a crystallographic study, it’s difficult to provide a detailed analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and the nature of its functional groups. For example, the presence of the isoxazole and piperazine rings could influence its solubility, stability, and reactivity .科学的研究の応用
Molecular Interaction and Binding Studies
Research on compounds with similar structures, particularly those involving piperazine, pyridazinone, and chlorophenyl groups, has explored their interaction with biological receptors. For example, studies on cannabinoid receptors have elucidated the molecular interaction mechanisms of antagonists, highlighting the importance of conformational analysis and the development of pharmacophore models for understanding receptor-ligand interactions (Shim et al., 2002). These insights can guide the design of new therapeutic agents by revealing critical structural features for binding efficacy.
Antimicrobial and Anticancer Activity
Compounds with isoxazole, pyridine, and piperazine moieties have been synthesized and evaluated for their antimicrobial and anticancer activities. Notably, studies have shown that these compounds exhibit variable and modest activity against bacteria and fungi, demonstrating the potential for developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011). Furthermore, the synthesis of novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine has been pursued, with some showing high potency in anticancer activity screenings, suggesting a promising avenue for anticancer drug development (Katariya, Vennapu, & Shah, 2021).
Analgesic Properties
Investigations into the analgesic properties of compounds featuring chlorophenyl and piperazinyl groups have identified significant antinociceptive effects. These effects are comparable to those of morphine, implicating the involvement of noradrenergic and/or serotoninergic systems in their mechanisms of action (Giovannoni et al., 2003). This research highlights the therapeutic potential of such compounds in pain management.
Structural and Synthetic Studies
Synthetic pathways to novel heterocyclic compounds, including those with pyrazole, pyridazinone, and isoxazoline rings, have been explored, contributing to the chemical diversity accessible for pharmacological and material science applications. These studies often include detailed structural characterization, providing a foundation for further exploration of their properties and applications (Lv, Ding, & Zhao, 2013).
作用機序
Target of Action
Related compounds have been found to interact with various neurotransmitter receptors in the human brain . For instance, 1-(3-Chlorophenyl)piperazine, a structurally similar compound, has been reported to have affinity for 11 neurotransmitter receptor binding sites .
Mode of Action
It’s worth noting that related compounds have been found to inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that the compound might interact with its targets to modulate cellular processes.
Biochemical Pathways
Related compounds have been found to exhibit a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Related compounds have been found to exhibit a wide range of pharmacological activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic activities .
特性
IUPAC Name |
[3-(2-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]-[4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN5O2/c1-14-20(21(26-30-14)16-6-2-3-7-17(16)23)22(29)28-11-9-27(10-12-28)19-13-15-5-4-8-18(15)24-25-19/h2-3,6-7,13H,4-5,8-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFRFQWYZSWOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)N3CCN(CC3)C4=NN=C5CCCC5=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Lithium;2-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)acetate](/img/structure/B2757216.png)
![3-{[5-(Cyclopentylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}cyclohexanone](/img/structure/B2757217.png)
![5-bromo-N-[5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2757218.png)
![N-[4-(Pyrazin-2-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2757219.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylthio)benzamide](/img/structure/B2757220.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2757226.png)
![3-chloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2757227.png)


![1-Piperidinecarboxylic acid, 2-[1-[3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]benzoyl]-3-hydroxy-3-azetidinyl]-, 1,1-dimethylethyl ester, (2R)-](/img/structure/B2757233.png)

![2-{[4-(2H-1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2757237.png)

